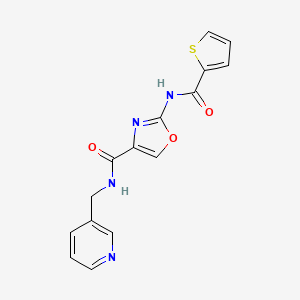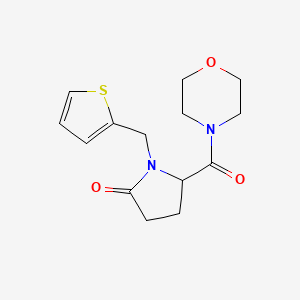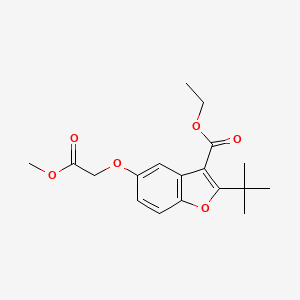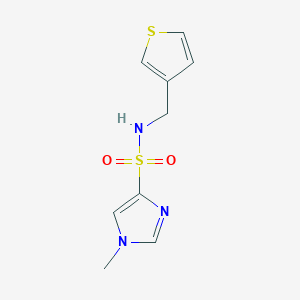
1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has garnered significant attention from the scientific community due to its unique chemical structure and promising preclinical results.
Aplicaciones Científicas De Investigación
1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. In addition, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been shown to have synergistic effects with other cancer therapies, such as chemotherapy and immunotherapy.
Mecanismo De Acción
1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide works by inhibiting BTK, a tyrosine kinase that is essential for the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is involved in the activation and differentiation of B-cells. By inhibiting BTK, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide blocks the BCR signaling pathway, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been shown to have potent anti-tumor effects in preclinical models of lymphoma, leukemia, and multiple myeloma. In addition, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development. 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is its high potency and selectivity for BTK. This makes it a valuable tool for studying the BCR signaling pathway and its role in cancer development. However, one limitation of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide. One potential application is in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study the effects of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide in other types of cancer, such as solid tumors. Finally, further research is needed to optimize the pharmacokinetics and bioavailability of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide, which may improve its efficacy in vivo.
Conclusion:
In conclusion, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a promising small molecule inhibitor that has shown potent anti-tumor effects in preclinical models of lymphoma, leukemia, and multiple myeloma. Its high potency and selectivity for BTK make it a valuable tool for studying the BCR signaling pathway and its role in cancer development. While there are some limitations to its use in lab experiments, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has several potential applications in cancer therapy and warrants further investigation.
Métodos De Síntesis
The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves a multi-step process that starts with the reaction of 1-methylimidazole-4-carboxaldehyde with thiophen-3-ylmethanamine. This intermediate is then reacted with chlorosulfonic acid to produce the sulfonamide group. Finally, the methyl group is added to the imidazole ring using a palladium-catalyzed cross-coupling reaction. The final product is obtained in high yield and purity, making it suitable for further research.
Propiedades
IUPAC Name |
1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-12-5-9(10-7-12)16(13,14)11-4-8-2-3-15-6-8/h2-3,5-7,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGBKEPEEVYZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide](/img/structure/B2829996.png)
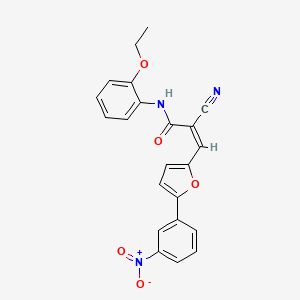
![2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2830000.png)
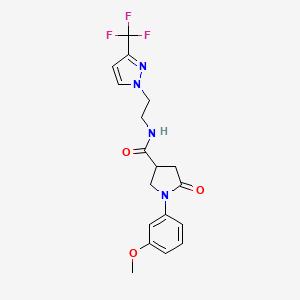
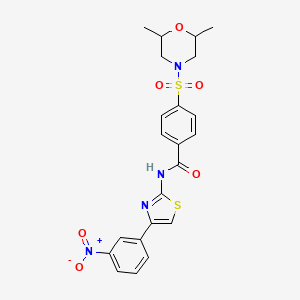

![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)
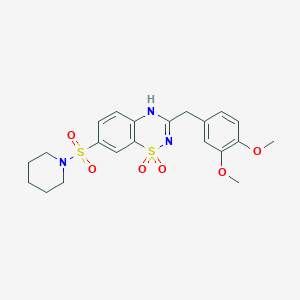
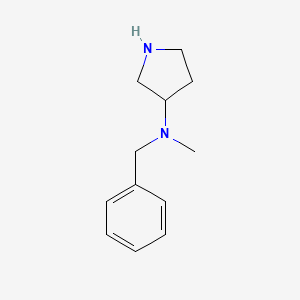
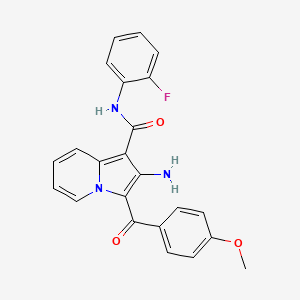
![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)
